A Technical Guide to 6-hydroxy-7-methylisoindolin-1-one (CAS 1379312-09-0): Synthesis, Characterization, and Therapeutic Potential
A Technical Guide to 6-hydroxy-7-methylisoindolin-1-one (CAS 1379312-09-0): Synthesis, Characterization, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-hydroxy-7-methylisoindolin-1-one, a substituted isoindolinone of interest for chemical and pharmaceutical research. Given the limited specific literature on this compound, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, analysis, and potential application.
Introduction: The Isoindolinone Scaffold
The isoindolinone core is a privileged heterocyclic motif integral to numerous natural products and synthetic compounds with significant biological activity.[1] This structural framework, consisting of a fused benzene and γ-lactam ring, serves as a versatile scaffold in medicinal chemistry. Isoindolinone derivatives have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.[1] Their prevalence in bioactive molecules underscores the value of exploring novel derivatives like 6-hydroxy-7-methylisoindolin-1-one for potential therapeutic applications.
Compound Profile: 6-hydroxy-7-methylisoindolin-1-one
This section details the fundamental properties of the target compound based on data from chemical suppliers.[2][3]
| Property | Value | Source |
| CAS Number | 1379312-09-0 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2][3] |
| Molecular Weight | 163.17 g/mol | [3] |
| IUPAC Name | 6-hydroxy-7-methylisoindolin-1-one | [2] |
| SMILES | O=C1NCC2=C1C=C(O)C(C)=C2 | Inferred |
| Storage | Inert atmosphere, 2-8°C | [3] |
Proposed Synthesis and Purification
As no specific synthesis for 6-hydroxy-7-methylisoindolin-1-one is published, a robust and logical synthetic route is proposed based on well-established methodologies for analogous structures. The selected strategy involves a key reductive amidation and intramolecular cyclization of a functionalized 2-carboxybenzaldehyde derivative, a method known for its efficiency and broad substrate scope.[4]
The proposed multi-step synthesis begins with commercially available 2,3-dimethylphenol and proceeds through nitration, oxidation, and reduction to form the key precursor, which is then cyclized to yield the final product.
Diagram of Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 6-hydroxy-7-methylisoindolin-1-one.
Detailed Experimental Protocol: Synthesis
Step 1: Nitration of 2,3-Dimethylphenol
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Cool a solution of 2,3-dimethylphenol (1.0 eq) in concentrated sulfuric acid to 0°C.
-
Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5°C.
-
Stir for 2 hours at 0°C, then allow to warm to room temperature.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,3-dimethyl-4-nitrophenol.
Causality: The ortho- and para-directing effects of the hydroxyl and methyl groups favor nitration at the C4 position. Using a low temperature controls the reaction rate and minimizes side product formation.
Step 2: Oxidation to 3-Hydroxy-4-methyl-2-nitrobenzoic acid
-
Dissolve 2,3-dimethyl-4-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Heat the solution to 80°C and add potassium permanganate (KMnO₄, 3.0 eq) portion-wise over 2 hours.
-
Maintain the temperature for an additional 4 hours until the purple color disappears.
-
Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield the benzoic acid derivative.
Causality: The benzylic methyl group is selectively oxidized to a carboxylic acid under strong basic conditions with KMnO₄. The adjacent hydroxyl group remains protected as a phenoxide.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitrobenzoic acid (1.0 eq) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 2-amino-3-hydroxy-4-methylbenzoic acid.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or phenol.
Step 4: Amidation and Reductive Cyclization
-
Suspend the aminobenzoic acid (1.0 eq) in dichloromethane with a catalytic amount of DMF.
-
Add oxalyl chloride (1.2 eq) dropwise at 0°C and then stir at room temperature for 2 hours to form the acid chloride.
-
Cool to 0°C and bubble ammonia gas through the solution (or add aqueous ammonium hydroxide) to form the primary amide.
-
After workup, dissolve the resulting 2-aminobenzamide derivative in a suitable solvent like acetic acid.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise and heat to facilitate the reductive amination and intramolecular cyclization to the final isoindolinone product.[4]
Causality: This sequence first converts the carboxylic acid to a more reactive intermediate (amide) and then utilizes a reducing agent to form the lactam ring in a one-pot transformation.
Protocol: Purification
-
Concentrate the crude reaction mixture from Step 4.
-
Purify the residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 50% ethyl acetate in hexanes and gradually increasing the polarity to 100% ethyl acetate.
-
Combine fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield 6-hydroxy-7-methylisoindolin-1-one as a solid.
Structural Analysis and Quality Control
A rigorous, self-validating workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of chromatographic and spectroscopic techniques.
Diagram of Quality Control Workflow
Caption: Standard workflow for the purification and analytical validation.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound in methanol.
-
Inject 5 µL onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Elute with a gradient of acetonitrile in water (both with 0.1% formic acid) over 20 minutes.
-
Monitor at 254 nm.
-
-
Expected Result: A single major peak with an area >95% indicates high purity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the compound.[5]
-
Protocol: Use an HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Expected Result: In positive ion mode, an observed mass of 164.18 [M+H]⁺ would correspond to the calculated exact mass of the protonated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals (in DMSO-d₆):
-
A singlet for the phenolic -OH proton.
-
A singlet for the amide N-H proton.
-
Two aromatic protons on the benzene ring (appearing as doublets).
-
A singlet for the benzylic -CH₂- group.
-
A singlet for the methyl (-CH₃) group.
-
-
Expected ¹³C NMR signals: Nine distinct signals corresponding to the nine carbon atoms in the structure, including a carbonyl (C=O) signal around 170 ppm.
Potential Biological Applications and Future Research
The isoindolinone scaffold is a known pharmacophore that interacts with a variety of biological targets. Derivatives have shown promise as inhibitors of enzymes crucial in cancer and inflammation, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
Hypothesized Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs can restore normal gene expression and induce apoptosis in cancer cells. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a capping group. The 6-hydroxy-7-methylisoindolin-1-one structure could potentially act as a novel scaffold in this context.
Caption: Hypothesized role of an isoindolinone inhibitor on HDAC activity in cancer.
Protocol: In Vitro HDAC1 Inhibition Assay
This protocol describes a general fluorescence-based assay to screen the compound for inhibitory activity against human HDAC1.
-
Reagents: Recombinant human HDAC1 enzyme, a fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, positive control inhibitor), and assay buffer.
-
Preparation: Prepare a serial dilution of 6-hydroxy-7-methylisoindolin-1-one in DMSO, then dilute further in assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add assay buffer, the diluted compound (or DMSO for negative control, TSA for positive control), and the HDAC1 enzyme.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Development:
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
-
Detection: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by plotting inhibition versus compound concentration.
Conclusion
6-hydroxy-7-methylisoindolin-1-one is a research compound built upon the pharmacologically significant isoindolinone scaffold. While specific biological data is not yet available, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles. The proposed protocols for synthesis, purification, and quality control offer a clear path for researchers to produce and validate this molecule. Furthermore, its structural features suggest that it is a worthwhile candidate for screening in drug discovery programs, particularly in oncology and inflammatory diseases. The methodologies outlined herein are designed to empower further investigation into the therapeutic potential of this and related novel chemical entities.
References
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Grigoreva, T. A., et al. (2018). 1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. ResearchGate. [Link]
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Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
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Kowalski, K., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health. [Link]
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Topolovčan, N., & Mlinarić, M. (2021). Synthesis and stereoselective catalytic transformations of 3-hydroxyisoindolinones. Organic & Biomolecular Chemistry. [Link]
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American Elements. 6-Hydroxy-2-methylisoindolin-1-one. [Link]
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Rinkel, J., et al. (2024). Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. National Institutes of Health. [Link]
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Chuang, S.-C., et al. (2021). Intramolecular Formal [4 + 2] Cycloadditions: Synthesis of Spiro Isoindolinone Derivatives and Related Molecules. ACS Publications. [Link]
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Çelik, F., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
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Hsu, F.-L., et al. (2020). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. MDPI. [Link]
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Yan, C., et al. (2020). Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra. ResearchGate. [Link]
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